molecular formula C9H6N2O3 B11907547 5-nitroquinolin-2(3H)-one

5-nitroquinolin-2(3H)-one

Cat. No.: B11907547
M. Wt: 190.16 g/mol
InChI Key: UXLTWFSFLFTYER-UHFFFAOYSA-N
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Description

5-Nitroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a nitro group at the 5-position and a keto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitroquinolin-2(1H)-one typically involves the nitration of quinolin-2(1H)-one. One common method is the metal-free regioselective nitration using tert-butyl nitrite. This reaction selectively nitrates the quinolin-2(1H)-one at the 5-position, yielding 5-nitroquinolin-2(1H)-one . The reaction conditions generally involve the use of tert-butyl nitrite as the nitrating agent, and the reaction is carried out under mild conditions to achieve moderate to good yields.

Industrial Production Methods

While specific industrial production methods for 5-nitroquinolin-2(1H)-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-Nitroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Nitration: As mentioned, the compound can be synthesized through nitration of quinolin-2(1H)-one.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Nitration: tert-Butyl nitrite is commonly used for nitration.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Reduction: 5-Aminoquinolin-2(1H)-one.

    Substitution: Various substituted quinolin-2(1H)-one derivatives depending on the nucleophile used.

Scientific Research Applications

5-Nitroquinolin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-nitroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    5-Nitroquinoxalin-2(1H)-one: Similar structure but with a different ring system.

    5-Nitroisoquinolin-2(1H)-one: Isoquinoline derivative with a nitro group at the 5-position.

    5-Nitroindolin-2(1H)-one: Indole derivative with a nitro group at the 5-position.

Uniqueness

5-Nitroquinolin-2(1H)-one is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

5-nitro-3H-quinolin-2-one

InChI

InChI=1S/C9H6N2O3/c12-9-5-4-6-7(10-9)2-1-3-8(6)11(13)14/h1-4H,5H2

InChI Key

UXLTWFSFLFTYER-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C(=NC1=O)C=CC=C2[N+](=O)[O-]

Origin of Product

United States

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